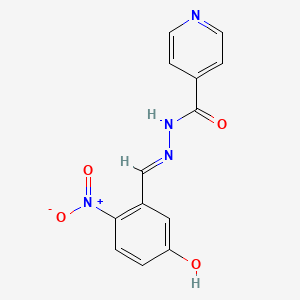![molecular formula C13H10Br2N6OS2 B11560791 2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B11560791.png)
2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(3,5-dibromopyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(3,5-dibromopyridin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino, cyano, and methylsulfanyl groups, linked to a pyridine ring via a sulfanyl bridge and an acetamide group. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(3,5-dibromopyridin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2-amino-4,6-dichloropyrimidine, the cyano and methylsulfanyl groups are introduced through nucleophilic substitution reactions.
Sulfanyl Bridge Formation: The pyrimidine derivative is then reacted with a thiol compound to form the sulfanyl bridge.
Acetamide Group Introduction: The final step involves the reaction of the intermediate with 3,5-dibromopyridine-2-amine under suitable conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The amino and cyano groups on the pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various functionalized pyrimidine derivatives.
Applications De Recherche Scientifique
2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(3,5-dibromopyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-5-cyano-6-(methylsulfanyl)pyrimidine: Shares the pyrimidine core but lacks the sulfanyl bridge and acetamide group.
N-(3,5-dibromopyridin-2-yl)acetamide: Contains the pyridine and acetamide moieties but lacks the pyrimidine ring.
Uniqueness
The uniqueness of 2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(3,5-dibromopyridin-2-yl)acetamide lies in its combination of functional groups, which provides a versatile platform for chemical modifications and a wide range of applications in different scientific fields.
Propriétés
Formule moléculaire |
C13H10Br2N6OS2 |
|---|---|
Poids moléculaire |
490.2 g/mol |
Nom IUPAC |
2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanyl-N-(3,5-dibromopyridin-2-yl)acetamide |
InChI |
InChI=1S/C13H10Br2N6OS2/c1-23-11-7(3-16)12(21-13(17)20-11)24-5-9(22)19-10-8(15)2-6(14)4-18-10/h2,4H,5H2,1H3,(H2,17,20,21)(H,18,19,22) |
Clé InChI |
SLEQSHSJUJLQRO-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=NC(=N1)N)SCC(=O)NC2=C(C=C(C=N2)Br)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2,4-Dinitrophenyl)piperazin-1-yl]ethanol](/img/structure/B11560729.png)
![4-Chloro-2-[(E)-[(4-methylphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11560731.png)

![2-amino-4-(2-chlorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11560744.png)
![(3E)-N-(4-ethoxyphenyl)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11560749.png)
![4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B11560752.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B11560755.png)
![methyl 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11560762.png)
![N'-[(E)-(3,5-Dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11560770.png)


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B11560780.png)
![2-(2,4-Dichlorophenoxy)-N'-[(E)-[2-(diethylamino)-5-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11560781.png)
![N'-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide](/img/structure/B11560785.png)
